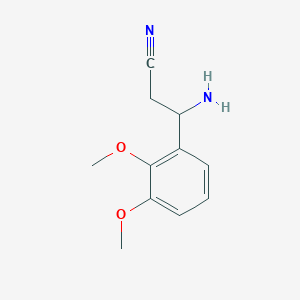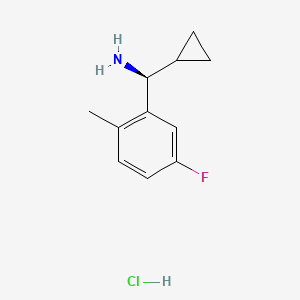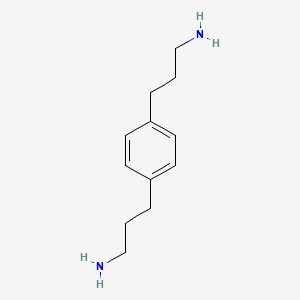
1,4-Benzenedipropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Phenylene)bis(propan-1-amine) is an organic compound with the molecular formula C12H20N2 It consists of a phenylene group (a benzene ring) substituted with two propan-1-amine groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Phenylene)bis(propan-1-amine) typically involves the reaction of 1,4-dibromobenzene with 3-aminopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 3,3’-(1,4-Phenylene)bis(propan-1-amine) follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine groups to more reactive intermediates.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3’-(1,4-Phenylene)bis(propan-1-amine) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)bis(propan-1-amine) depends on its application. In biochemical contexts, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The phenylene group provides a rigid scaffold, while the amine groups can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Similar in structure but contains a piperazine ring instead of a phenylene group.
1,4-Diaminobutane: Contains a butane backbone instead of a phenylene group.
3,3’-(1,4-Phenylene)bis(2-methylpropan-1-amine): Similar structure with an additional methyl group on the propan-1-amine moieties.
Uniqueness: 3,3’-(1,4-Phenylene)bis(propan-1-amine) is unique due to its phenylene backbone, which imparts rigidity and specific electronic properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-[4-(3-aminopropyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C12H20N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10,13-14H2 |
InChI Key |
UCIIMVLFNCETFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


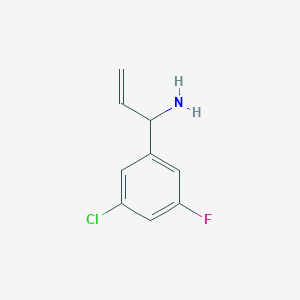
![3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one](/img/structure/B13043236.png)
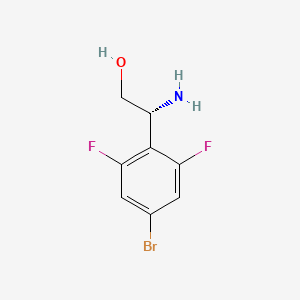
![1-Methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B13043255.png)
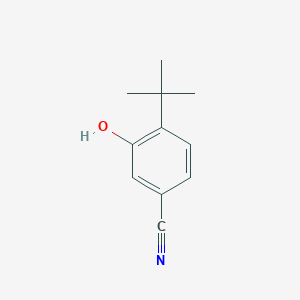
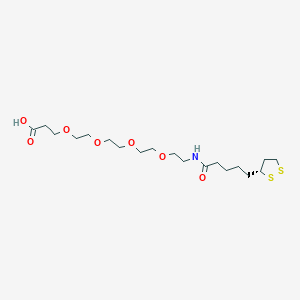
![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
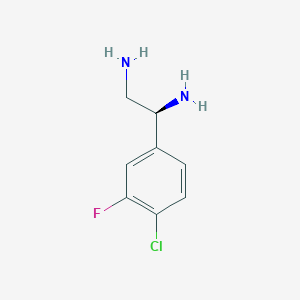
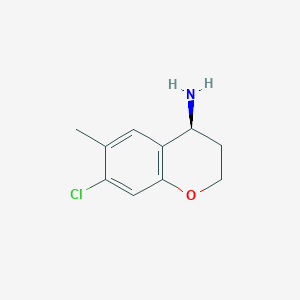
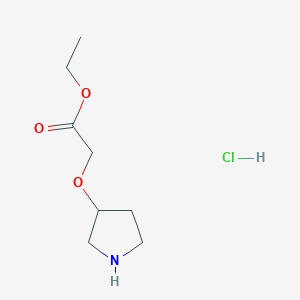

![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
